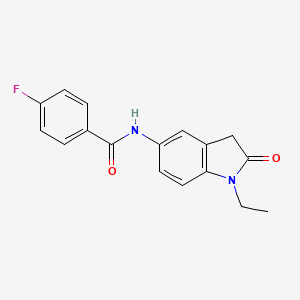

N-(4-(苯并[噁唑-2-基)苯基)-4-((4-氟苯基)磺酰)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

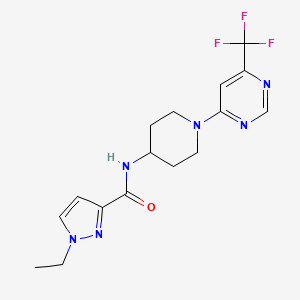

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the structure-activity relationship (SAR) and biochemical characterization, indicating the importance of the sulfonamide group in inhibiting kynurenine 3-hydroxylase . Another approach to synthesizing sulfonamide derivatives is the electrochemical synthesis, which offers a mild and regioselective protocol, as demonstrated in the synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives . This method avoids the use of toxic reagents and provides high yields.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized using FTIR, NMR, and single-crystal X-ray diffraction, and its stability was analyzed using natural bond orbital (NBO) analysis . Similarly, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was determined, revealing extensive π-π interactions and intermolecular hydrogen bonding, which are crucial for the stability and reactivity of the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The electrochemical synthesis paper describes the anodic oxidation of 2-aminodiphenylamine, which produces a Michael acceptor that reacts with sulfinic acids to yield sulfonamide derivatives. This indicates that the sulfonamide group can act as a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecular geometry, vibrational frequencies, atomic charges, and frontier molecular orbitals, which are essential for understanding the reactivity and interaction of the molecule with biological targets . The cytotoxicity assessment of new 4-benzyl-1,3-oxazole derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment also highlights the importance of the sulfonamide group in biological activity .

科学研究应用

材料科学应用

苯并噁唑衍生物,与问题中的化合物类似的结构,已被研究用于材料科学的应用,特别是在塑料闪烁体的开发中。这些材料对于辐射检测和测量至关重要。Salimgareeva和Kolesov(2005)讨论了基于聚甲基丙烯酸甲酯的塑料闪烁体的闪烁特性,突出了苯并噁唑衍生物作为这些系统中荧光活化剂或波长转移剂的潜力 (Salimgareeva & Kolesov, 2005)。

制药研究

在制药研究中,类似化学结构的化合物被探索其治疗潜力。例如,苯并噁唑衍生物已被研究其抗癌性能。Mazur等人(2012)讨论了马福磷酰胺,一种具有苯并噁唑类似结构的环磷酰胺类似物,突出了其在患有白血病、淋巴瘤和实体肿瘤的脑膜瘤患者中的疗效和耐受性 (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012)。

环境科学

苯并噁唑衍生物在环境科学中也具有重要意义,特别是在合成酚类抗氧化剂(SPAs)的研究中。Liu和Mabury(2020)回顾了SPAs的环境存在、人类暴露和毒性,指出在各种环境基质中检测到苯并噁唑衍生物,如2,6-二叔丁基-4-甲基苯酚(BHT)和2,4-二叔丁基苯酚(DBP) (Liu & Mabury, 2020)。

属性

IUPAC Name |

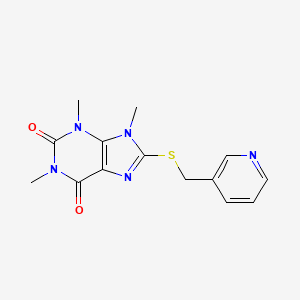

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O4S/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVUALOLIGCLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)